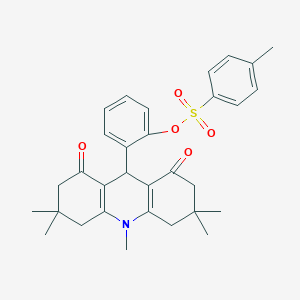
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate, also known as PMA, is a synthetic compound that has been widely used in scientific research. PMA is a derivative of acridine, a heterocyclic organic compound that has been used in the development of antiseptics, dyes, and drugs. PMA is a potent activator of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate activates PKC by binding to the regulatory domain of the enzyme, leading to a conformational change that exposes the catalytic domain. The catalytic domain of PKC then phosphorylates various substrates, leading to downstream effects on cellular processes. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to activate both conventional and novel isoforms of PKC.
Biochemical and Physiological Effects:
The activation of PKC by 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to have various biochemical and physiological effects. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to induce cell proliferation, differentiation, and apoptosis in various cell types. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has also been shown to modulate ion channels, leading to changes in membrane potential and calcium signaling. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been used to study the effects of PKC activation on neurotransmitter release, synaptic plasticity, and learning and memory.
実験室実験の利点と制限
One of the advantages of using 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate in lab experiments is its potency and specificity in activating PKC. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to activate PKC at low concentrations, making it a useful tool for studying the role of PKC in various cellular processes. However, one of the limitations of using 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate is its potential toxicity at high concentrations. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to induce cell death in some cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate. One area of interest is the development of more potent and selective PKC activators that can be used to study the role of PKC in various cellular processes. Another area of interest is the development of PKC inhibitors that can be used to treat various diseases, including cancer, cardiovascular disease, and neurological disorders. Additionally, the use of 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate in combination with other compounds, such as ion channel modulators or neurotransmitter agonists, may provide insights into the complex interactions between PKC and other signaling pathways.
合成法
The synthesis of 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate involves the reaction of 2-(3,3,6,6,10-pentamethyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate with anhydrous hydrogen fluoride (HF) in the presence of boron trifluoride etherate (BF3.OEt2). The reaction yields 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate as a yellow solid, which can be purified by recrystallization from ethanol.
科学的研究の応用
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to activate PKC in a dose-dependent manner, leading to the phosphorylation of various substrates. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been used to study the mechanism of action of PKC in signal transduction pathways, cell cycle regulation, and apoptosis. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has also been used to study the effects of PKC activation on gene expression and protein synthesis.
特性
製品名 |
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate |
|---|---|
分子式 |
C31H35NO5S |
分子量 |
533.7 g/mol |
IUPAC名 |
[2-(3,3,6,6,10-pentamethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C31H35NO5S/c1-19-11-13-20(14-12-19)38(35,36)37-26-10-8-7-9-21(26)27-28-22(15-30(2,3)17-24(28)33)32(6)23-16-31(4,5)18-25(34)29(23)27/h7-14,27H,15-18H2,1-6H3 |
InChIキー |
VNQZRLXVNVLLBT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3C4=C(CC(CC4=O)(C)C)N(C5=C3C(=O)CC(C5)(C)C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3C4=C(CC(CC4=O)(C)C)N(C5=C3C(=O)CC(C5)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B300714.png)
![2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B300715.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B300716.png)
![2-chloro-5-{5-[(E)-(3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B300717.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B300718.png)
![4-Chloro-3-[5-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B300719.png)
![3-[5-({2,4-Dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-4-methylbenzoic acid](/img/structure/B300720.png)
![3-[5-({2,4-Dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid](/img/structure/B300721.png)
![2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300722.png)
![2-[(5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300725.png)
![2-[(5E)-2,4-dioxo-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300727.png)
![2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300733.png)
![2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300734.png)
![2-[5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300735.png)